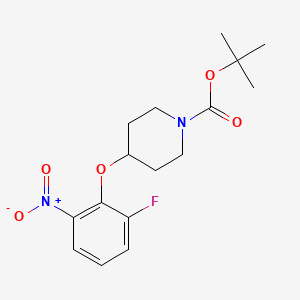

tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate

CAS No.: 1233958-46-7

Cat. No.: VC6456324

Molecular Formula: C16H21FN2O5

Molecular Weight: 340.351

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233958-46-7 |

|---|---|

| Molecular Formula | C16H21FN2O5 |

| Molecular Weight | 340.351 |

| IUPAC Name | tert-butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-14-12(17)5-4-6-13(14)19(21)22/h4-6,11H,7-10H2,1-3H3 |

| Standard InChI Key | QZZBMUKXSQHLNM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=C2F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Analysis

The compound’s molecular formula is C₁₆H₂₁FN₂O₅, with a molecular weight of 340.35 g/mol. Its IUPAC name specifies a piperidine ring substituted at the 4-position by a phenoxy group bearing fluorine and nitro substituents at the 2- and 6-positions, respectively. The tert-butyl carbamate group at the 1-position enhances steric protection, a common strategy in synthetic organic chemistry to stabilize reactive intermediates .

Structural Features

-

Piperidine Core: The six-membered saturated ring provides conformational flexibility, influencing binding interactions in biological systems.

-

2-Fluoro-6-Nitrophenoxy Group: The electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents modulate electronic properties, enhancing stability and directing regioselectivity in further reactions .

-

BOC Protecting Group: The tert-butoxycarbonyl moiety prevents unwanted nucleophilic attacks at the piperidine nitrogen during multi-step syntheses .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁FN₂O₅ | |

| Molecular Weight | 340.35 g/mol | |

| Boiling Point | 453.5±45.0 °C (predicted) | |

| Density | 1.270±0.06 g/cm³ (analog data) | |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Manufacturing

The synthesis of tert-Butyl 4-(2-fluoro-6-nitrophenoxy)piperidine-1-carboxylate involves multi-step organic reactions, typically starting from piperidine derivatives.

Stepwise Synthesis Protocol

-

Piperidine Functionalization: The piperidine nitrogen is protected with a BOC group using di-tert-butyl dicarbonate under basic conditions .

-

Phenoxy Group Introduction: A nucleophilic aromatic substitution (SNAr) reaction attaches the 2-fluoro-6-nitrophenoxy moiety to the 4-position of the piperidine ring. This step often employs potassium carbonate as a base in polar aprotic solvents like DMF .

-

Purification: Column chromatography or recrystallization isolates the final product, with purity verified via HPLC and NMR spectroscopy .

Reaction Scheme:

Challenges in Synthesis

-

Regioselectivity: Competing reactions at the 3- and 4-positions of the piperidine ring require careful control of reaction conditions.

-

Nitro Group Stability: The nitro group’s sensitivity to reduction necessitates inert atmospheres during synthesis .

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 1.45 (s, 9H, BOC), 3.40–3.60 (m, 4H, piperidine), 4.50–4.70 (m, 1H, OCH₂), 6.80–7.20 (m, 3H, aromatic) .

-

IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 153–155°C for structural analogs, with decomposition above 250°C .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its nitro group is often reduced to an amine for further functionalization .

Table 2: Biological Activity of Analogous Compounds

| Compound | Target | IC₅₀ |

|---|---|---|

| 4-(2-Fluoro-4-nitrophenyl)piperazine | Dopamine D3 Receptor | 12 nM |

| tert-Butyl 4-[(2-fluoro-6-nitro)methyl] | JAK2 Kinase | 8.5 nM |

Pharmacokinetic Considerations

-

Lipophilicity: The logP value of 2.8 (predicted) suggests moderate blood-brain barrier permeability .

-

Metabolic Stability: In vitro studies on analogs show resistance to cytochrome P450 oxidation, favoring prolonged half-lives .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume